2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

Epigenetics Oncology BRD4 Inhibition

Researchers pursuing BET inhibitor SAR need scaffolds with validated bioactivity, not generic haloarenes. This compound delivers defined BRD4 inhibitory activity (IC50 398 nM) and enables sequential cross-coupling via its 1,2,4-Br/F substitution pattern. • BRD4 IC50=398 nM with selectivity over BRD3 (251 nM) & BRD2 (501 nM) for SAR-driven lead optimization. • Published key intermediate for Aβ-inhibiting hexahydropyrrolothiazines (WO2014013076A1, 6.17 g single-step yield). • LogP 4.0 & dual halogen handles enable CNS-focused library synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings. Available at 95-98% purity for academic and industrial research.

Molecular Formula C10H12BrFO
Molecular Weight 247.10 g/mol
Cat. No. B7974793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene
Molecular FormulaC10H12BrFO
Molecular Weight247.10 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=C(C=C1)F)Br
InChIInChI=1S/C10H12BrFO/c1-7(2)6-13-8-3-4-10(12)9(11)5-8/h3-5,7H,6H2,1-2H3
InChIKeyBIHISJZEIVGSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene Overview


2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS 1539318-05-2, C10H12BrFO, MW 247.10 g/mol) is a halogenated aromatic ether featuring a 1,2,4-substituted benzene ring with bromine, fluorine, and an isobutoxy group. This substitution pattern endows the compound with a unique reactivity profile, serving as a versatile building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and as a precursor to bromodomain-containing protein (BRD) inhibitors [1]. Its predicted physicochemical properties include a boiling point of 260.6±20.0 °C, density of 1.344±0.06 g/cm³, and a logP of 4.0, indicating moderate lipophilicity [2]. The compound is commercially available from multiple suppliers with typical purities ranging from 95% to 98%, meeting the requirements of both academic and industrial research laboratories .

Structural Uniqueness of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene


The specific 1,2,4-substitution pattern of bromine, fluorine, and isobutoxy groups on the benzene ring of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is not arbitrary; it dictates both its synthetic utility and its biological activity profile. Simply substituting a regioisomer, such as 1-bromo-2-fluoro-4-isobutoxybenzene, or a chloro analog, like 2-chloro-1-fluoro-4-(2-methylpropoxy)benzene, can lead to significant differences in lipophilicity (logP), reactivity in cross-coupling reactions, and affinity for biological targets such as the bromodomain and extra-terminal (BET) family of proteins [1]. The following quantitative evidence demonstrates that even seemingly minor structural variations translate into measurable performance gaps, making the selection of this precise compound essential for reproducible research and efficient synthetic routes.

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene: Comparative Data


BRD4 Bromodomain Inhibition vs. (+)-JQ1

In a fluorescence anisotropy assay measuring inhibition of Alexa Fluor 488 binding to BRD4, 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene exhibited an IC50 of 398 nM [1]. While this potency is lower than that of the well-characterized BET inhibitor (+)-JQ1 (IC50 = 77 nM for BRD4-BD1 in a cell-free assay) , it provides a valuable baseline for structure-activity relationship (SAR) studies. The 5.2-fold difference in potency highlights the impact of the compound's simpler, non-fused ring system. Importantly, the compound also showed differential activity against other BET family members, with IC50 values of 251 nM for BRD3 and 501 nM for BRD2 [1], indicating a selectivity profile that may be exploited for the development of more targeted therapeutics.

Epigenetics Oncology BRD4 Inhibition

Lipophilicity (LogP) vs. Regioisomeric Analog

The predicted octanol-water partition coefficient (LogP) for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is 4.0 [1]. This is notably higher than the calculated LogP of 3.623 for its regioisomer, 1-bromo-2-fluoro-4-isobutoxybenzene . This 0.377 LogP difference corresponds to an approximately 2.4-fold higher lipophilicity, which can significantly influence membrane permeability, tissue distribution, and metabolic stability in biological systems [2]. Additional predicted properties include a boiling point of 260.6±20.0 °C and a density of 1.344±0.06 g/cm³ [1], which are valuable for designing purification and formulation strategies.

ADME Prediction Medicinal Chemistry Drug Design

Hexahydropyrrolothiazine Synthesis: Yield and Scalability

In a patent describing the synthesis of hexahydropyrrolothiazine compounds as potential BACE1 inhibitors for Alzheimer's disease, 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene was prepared from 3-bromo-4-fluorophenol and isobutyl bromide using cesium carbonate in DMF. The reaction yielded 6.17 g of the desired product after a 22-hour reaction time [1]. This moderate yield, achieved with a straightforward, one-step procedure, provides a baseline for process optimization and demonstrates the compound's viability as a scalable intermediate. The specific reaction conditions and yield offer a reproducible benchmark for chemists, unlike many analogous building blocks where detailed experimental data is not publicly available.

Organic Synthesis Process Chemistry Alzheimer's Disease

Purity Specification and Supply Reliability

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is commercially available with a minimum purity of 95% from major suppliers like CymitQuimica and up to 97% from MolCore . This aligns with the industry standard for research-grade halogenated building blocks, where 95% purity is a common baseline . The consistent availability of this compound at these purity levels ensures that researchers can procure material suitable for both initial screening and advanced synthetic applications without the need for extensive in-house purification.

Chemical Procurement Quality Control Reproducibility

Applications of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene


BRD Inhibitor Development and Epigenetic Probes

The moderate BRD4 inhibitory activity (IC50 = 398 nM) and defined selectivity profile (BRD3 IC50 = 251 nM; BRD2 IC50 = 501 nM) position this compound as a valuable starting point for the development of next-generation BET inhibitors [1]. Researchers can utilize this scaffold to explore SAR around the isobutoxy and halogen substituents to improve potency and selectivity. Its unique, non-fused ring system offers a synthetic handle for diversification, enabling the creation of novel chemotypes distinct from classical BET inhibitors like JQ1.

BACE1 Inhibitor Synthesis for Alzheimer's

As documented in WO2014013076A1, this compound serves as a key intermediate in the preparation of hexahydropyrrolothiazine derivatives, a class of compounds with demonstrated amyloid-β production inhibitory activity [2]. The published synthetic protocol, which yields 6.17 g of the compound in a single step, provides a reliable route for medicinal chemists to access this scaffold and its downstream products for preclinical evaluation in Alzheimer's disease models.

Advanced Building Block for Halogenated Scaffolds

The presence of both bromine and fluorine atoms in a specific 1,2,4-substitution pattern makes this compound a highly versatile building block for sequential cross-coupling reactions. The bromine atom is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine can be selectively functionalized via nucleophilic aromatic substitution . The high LogP (4.0) further suggests that derived molecules will have favorable physicochemical properties for cell permeability and CNS drug discovery programs [3].

In Silico Modeling and ADME Prediction

The availability of predicted physicochemical properties (LogP 4.0, boiling point 260.6 °C, density 1.344 g/cm³) provides a solid foundation for computational chemists engaged in virtual screening and QSAR modeling [3]. The quantitative difference in LogP compared to its regioisomer (Δ LogP = +0.377) makes it a useful case study for understanding the impact of substitution patterns on drug-likeness and for training predictive models in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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